6-Fluorobenzo[d]thiazole-2-carbaldehyde
Description
Properties
IUPAC Name |
6-fluoro-1,3-benzothiazole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNOS/c9-5-1-2-6-7(3-5)12-8(4-11)10-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVMAFOZBTZBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)SC(=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856444 | |
| Record name | 6-Fluoro-1,3-benzothiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
933749-06-5 | |
| Record name | 6-Fluoro-1,3-benzothiazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 6-Fluorobenzo[d]thiazole Core
The benzothiazole ring is commonly synthesized via the cyclization of 2-aminothiophenol derivatives with appropriate carbonyl compounds or by halogenation and substitution reactions on preformed benzothiazole rings.
Halogenation and Cyclization Route:
Starting from 2-amino-4-fluorophenyl derivatives, the thiocyanation followed by bromine-induced cyclization in glacial acetic acid yields 6-fluorobenzo[d]thiazole intermediates. This method involves controlling temperature below 10°C during bromine addition to avoid side reactions.Chlorination of 6-Fluorobenzo[d]thiazole:
The 2-chloro-6-fluorobenzo[d]thiazole intermediate is prepared by treatment with thionyl chloride at 50°C for 2 hours. This intermediate serves as a versatile precursor for further functionalization.
Introduction of the Aldehyde Group at the 2-Position
The aldehyde group at the 2-position is introduced through formylation reactions or via oxidation of corresponding methyl or hydroxymethyl derivatives.
Lithiation and Formylation:
A well-documented approach involves lithiation of 2-bromothiazole derivatives at low temperature (-70°C) using n-butyllithium, followed by quenching with DMF to introduce the formyl group. Subsequent reduction with sodium borohydride yields the hydroxymethyl intermediate, which can be oxidized to the aldehyde.Direct Oxidation of Hydroxymethyl Derivatives:
Thiazol-2-ylmethanol intermediates can be oxidized under controlled conditions to afford the aldehyde. This step requires careful temperature and atmosphere control to maximize yield and purity.
Pd(II)-Catalyzed C–H Activation for Arylation (Advanced Functionalization)
A Pd(II)-catalyzed ortho-arylation method has been reported for functionalizing 2-arylbenzothiazoles, which could be adapted for synthesizing substituted benzothiazole derivatives including fluorinated analogs. This involves Pd(OAc)2 catalysis with aryl iodides in trifluoroacetic acid at 90°C for extended periods (12–72 h).
Experimental Conditions and Yields
Detailed Research Findings
The multi-step synthesis involving lithiation and formylation is effective but requires strict temperature control to maintain regioselectivity and prevent decomposition of intermediates.
The use of thionyl chloride for chlorination of the benzothiazole ring is a mild and efficient method to generate reactive intermediates for further substitution.
Pd(II)-catalyzed C–H activation provides a modern approach for direct functionalization of benzothiazole derivatives, enabling the introduction of aryl groups ortho to the thiazole ring, potentially useful for diversifying 6-fluorobenzo[d]thiazole derivatives.
Summary Table of Key Preparation Steps
Chemical Reactions Analysis
Types of Reactions: 6-Fluorobenzo[d]thiazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 6-Fluorobenzo[d]thiazole-2-carboxylic acid.
Reduction: 6-Fluorobenzo[d]thiazole-2-methanol.
Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research has shown that benzothiazole derivatives, including 6-fluorobenzo[d]thiazole-2-carbaldehyde, exhibit notable antimicrobial activities. These compounds have been evaluated for their effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The presence of the fluorine atom enhances the lipophilicity and biological activity of the compound, making it a candidate for developing new antimicrobial agents .
Antitubercular Activity
Recent studies have highlighted the potential of benzothiazole derivatives in combating tuberculosis (TB). Compounds derived from this compound have shown promising in vitro activity against Mycobacterium tuberculosis. The synthesis of these derivatives often involves various chemical reactions like Knoevenagel condensation and molecular hybridization techniques, which enhance their pharmacological profiles .
Anticancer Effects
The anticancer potential of benzothiazole derivatives has been extensively studied. Compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, making these compounds valuable in cancer therapy research .
Synthetic Utility
Precursor for Novel Compounds
this compound serves as a crucial intermediate in synthesizing more complex molecules. It can be utilized to create various derivatives with enhanced biological activities through reactions such as hydrazone formation and further functionalization . This versatility is essential for medicinal chemists seeking to develop targeted therapies.
Material Science Applications
In addition to biological applications, this compound has potential uses in material science. Its unique electronic properties allow it to be incorporated into organic electronic devices and sensors. The compound's ability to act as a charge transport material makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 6-Fluorobenzo[d]thiazole-2-carbaldehyde in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 6-fluorobenzo[d]thiazole-2-carbaldehyde with structurally analogous benzothiazole derivatives, focusing on substituent effects, biological activities, and synthetic applications.
Table 1: Structural and Functional Comparison of Selected Benzothiazole Derivatives
Substituent Effects on Reactivity and Bioactivity
- Fluorine vs. Nitro Groups : The 6-fluoro derivative exhibits lower electrophilicity compared to the 6-nitro analogue (C₈H₄N₂O₃S), making it less reactive in nucleophilic substitutions but more metabolically stable .
- Aldehyde Functionality : The 2-carbaldehyde group enables Schiff base formation, a feature exploited in synthesizing pyrazoline-thiazole hybrids with antimicrobial activity . In contrast, sulfonamide-substituted derivatives (e.g., C₁₄H₁₁N₅O₂S₂) show enhanced enzyme-binding affinity due to hydrogen-bonding interactions .
Biological Activity
6-Fluorobenzo[d]thiazole-2-carbaldehyde is a heterocyclic aromatic compound characterized by a benzothiazole ring with a fluorine substituent at the 6th position and an aldehyde group at the 2nd position. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
This structure features:
- A benzothiazole core, which is known for its diverse biological activities.
- A fluorine atom that enhances lipophilicity and metabolic stability, potentially increasing the compound's bioactivity.
- An aldehyde functional group , which is crucial for various chemical reactions and biological interactions.
Antimicrobial Activity
Research indicates that fluorinated benzothiazoles, including this compound, exhibit enhanced antimicrobial properties compared to their non-fluorinated counterparts. The presence of the fluorine atom is believed to improve the compound's interaction with microbial targets, thereby increasing its efficacy against various pathogens.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in several cancer cell lines. For instance:
- Cell Lines Tested : A431 (human epidermoid carcinoma), A549 (non-small cell lung cancer), and H1299.
- Methodology : The MTT assay was employed to assess cell viability, while flow cytometry was used to evaluate apoptosis and cell cycle effects .
Table 1: Summary of Biological Activity Studies
| Study Focus | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | A431 | 1.5 | Induction of apoptosis via AKT/ERK pathway inhibition |
| Anticancer | A549 | 0.09 | Inhibition of proliferation and migration |
| Antimicrobial | Various Pathogens | Not specified | Enhanced binding affinity due to fluorine substitution |
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The aldehyde group can form covalent bonds with active site residues in enzymes, thereby modulating their activity. This interaction can lead to reduced enzymatic function critical for cancer cell survival .
- Cytokine Modulation : The compound has been shown to decrease levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage models, suggesting a dual role in both anticancer and anti-inflammatory pathways .
Case Studies
- Study on MERS-CoV Inhibition :
-
Dual Action Against Cancer :
- A study synthesized a series of benzothiazole derivatives, revealing that compounds similar to this compound exhibited significant anticancer effects while also reducing pro-inflammatory cytokines in vitro. This highlights the potential for developing dual-action therapeutics targeting both cancer proliferation and inflammation .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6-Fluorobenzo[d]thiazole-2-carbaldehyde in laboratory settings?
- Answer: Strict safety measures include wearing protective gear (gloves, goggles, lab coats), working in well-ventilated areas or fume hoods, and avoiding skin contact. Waste should be segregated and disposed via certified hazardous waste services. Cross-contamination is minimized using filtered pipette tips and dedicated equipment. Safety protocols align with guidelines for structurally similar benzothiazole derivatives .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer: A standard method involves condensation of 2-amino-6-fluorobenzenethiol with α-ketoaldehydes (e.g., glyoxal derivatives) under acidic or catalytic conditions. For example, heating with 2,4-pentanedione in acetonitrile using p-toluenesulfonic acid as a catalyst at 80°C for 24 hours yields fluorinated benzothiazole carbaldehydes . Reaction progress is monitored via TLC, and purification employs silica gel chromatography .
Q. What analytical techniques confirm the structure and purity of this compound?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) verifies functional groups and regiochemistry. High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC, while X-ray crystallography resolves stereochemical ambiguities, as demonstrated for related benzothiazole-carbaldehyde derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized for synthesizing this compound derivatives?
- Answer: Optimization includes varying catalysts (e.g., p-TSA vs. Lewis acids), solvents (polar aprotic vs. ionic liquids), and energy sources (microwave/ultrasound irradiation). For example, ultrasound-assisted reactions reduce reaction times by 50% compared to conventional heating . Temperature gradients and stoichiometric ratios of reagents are systematically tested, with yields quantified via GC-MS or NMR .
Q. What strategies address contradictions in spectroscopic data during characterization?
- Answer: Discrepancies in NMR or MS data may arise from impurities, tautomerism, or solvent effects. Cross-validation using multiple techniques (e.g., IR for functional groups, X-ray for crystal packing) is critical. For ambiguous cases, computational methods (DFT calculations) predict spectroscopic profiles, which are compared to experimental data . Contradictions in melting points or solubility require recrystallization in different solvents .
Q. How are molecular docking studies applied to this compound derivatives?
- Answer: Derivatives are docked into target protein active sites (e.g., kinases, tubulin) using software like AutoDock Vina. Binding affinities (ΔG values) and interaction modes (hydrogen bonds, π-π stacking) are analyzed. For instance, Z-configured cyanocombretastatin analogues derived from benzothiazole carbaldehydes show enhanced tubulin binding, validated via in vitro cytotoxicity assays .
Q. What methodologies enhance the bioactivity of this compound derivatives?
- Answer: Bioactivity is improved by introducing electron-withdrawing groups (e.g., nitro, cyano) at the 4-position or forming Schiff bases via aldehyde-amine condensation. Structure-activity relationship (SAR) studies reveal that fluorination at the 6-position increases metabolic stability, as seen in anticancer and antimicrobial analogs .
Q. How can co-crystallization techniques improve the physicochemical properties of this compound?
- Answer: Co-crystals with carboxylic acid co-formers (e.g., 4-fluorobenzoic acid) enhance solubility and bioavailability. Hirshfeld surface analysis identifies intermolecular interactions (e.g., F⋯H, S⋯O), guiding co-former selection. Single-crystal X-ray diffraction confirms co-crystal stoichiometry and packing .
Methodological Considerations Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
